

spectroscopic data of (-)-Corydaline (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Corydaline

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An In-depth Technical Guide to the Spectroscopic Data of (-)-Corydaline

Introduction

(-)-Corydaline is a tetrahydroprotoberberine alkaloid isolated from various species of the *Corydalis* genus, which has a long history of use in traditional medicine. The structural elucidation and quantification of **(-)-Corydaline** are critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **(-)-Corydaline**, along with detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of (-)-Corydaline

The following sections present the key spectroscopic data for **(-)-Corydaline**, organized for clarity and ease of comparison.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for Corydaline

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₂₇ NO ₄	[1][2]
Molecular Weight	369.5 g/mol	[1][2]
Precursor Ion ([M+H] ⁺)	m/z 370.20169	[3]
Major Fragment Ions (m/z)	192.1027, 179.1061, 165.0914, 150.06825	[3][4]

The fragmentation of corydaline in MS/MS experiments is characteristic of tetrahydroprotoberberine-type alkaloids. A key fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which leads to the formation of diagnostic product ions. For instance, the ion at m/z 192.1027 is a characteristic fragment.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for the (-)-enantiomer were not explicitly detailed in the provided search results, data for the racemic or unspecified form is available and is presented here. The spectra for the enantiomers will be identical except for their interaction with a chiral environment.

Table 2: ¹³C NMR Spectral Data of Corydaline

Carbon Position	Chemical Shift (δ , ppm)
C-1	108.7
C-2	147.5
C-3	147.6
C-4	111.4
C-4a	127.1
C-5	29.2
C-6	51.4
C-8	53.9
C-8a	128.9
C-9	149.9
C-10	145.4
C-11	111.8
C-12	124.0
C-12a	126.7
C-13	37.9
C-13a	61.2
2-OCH ₃	55.9
3-OCH ₃	56.0
9-OCH ₃	60.1
10-OCH ₃	56.1
13-CH ₃	18.2

Note: Data is for the general structure of corydaline and may have been obtained from

various isomers. Specific assignments should be confirmed with 2D NMR experiments.

Table 3: ¹H NMR Spectral Data of Corydaline

Proton Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.72	s	7.0
H-4	6.60	s	
H-11	6.85	s	
H-12	6.78	s	
2-OCH ₃	3.85	s	
3-OCH ₃	3.84	s	
9-OCH ₃	3.87	s	
10-OCH ₃	3.86	s	
13-CH ₃	0.95	d	

Note: Data is for the general structure of corydaline. Chemical shifts and multiplicities can vary slightly based on the solvent and instrument used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation for NMR and MS Analysis

- Extraction: The alkaloid fraction is typically extracted from the plant material (e.g., tubers of *Corydalis yanhusuo*) using a suitable solvent such as methanol.[6]
- Purification: The crude extract is then subjected to purification steps, which may include acid-base extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20) to isolate **(-)-Corydaline**. [6]
- Sample Preparation for NMR: For NMR analysis, a purified sample of **(-)-Corydaline** (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]
- Sample Preparation for MS: For MS analysis, the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).[8]

NMR Spectroscopy Protocol

- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 500, or 700 MHz).[9]
- 1D NMR Acquisition:
 - ¹H NMR: Standard parameters include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
 - ¹³C NMR: Typically acquired with proton decoupling to simplify the spectrum. A 90° pulse angle, a spectral width of around 200-250 ppm, and a longer relaxation delay are used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[11]
- 2D NMR Acquisition: To unambiguously assign the ¹H and ¹³C signals and elucidate the complete structure, a suite of 2D NMR experiments is often performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC

(Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

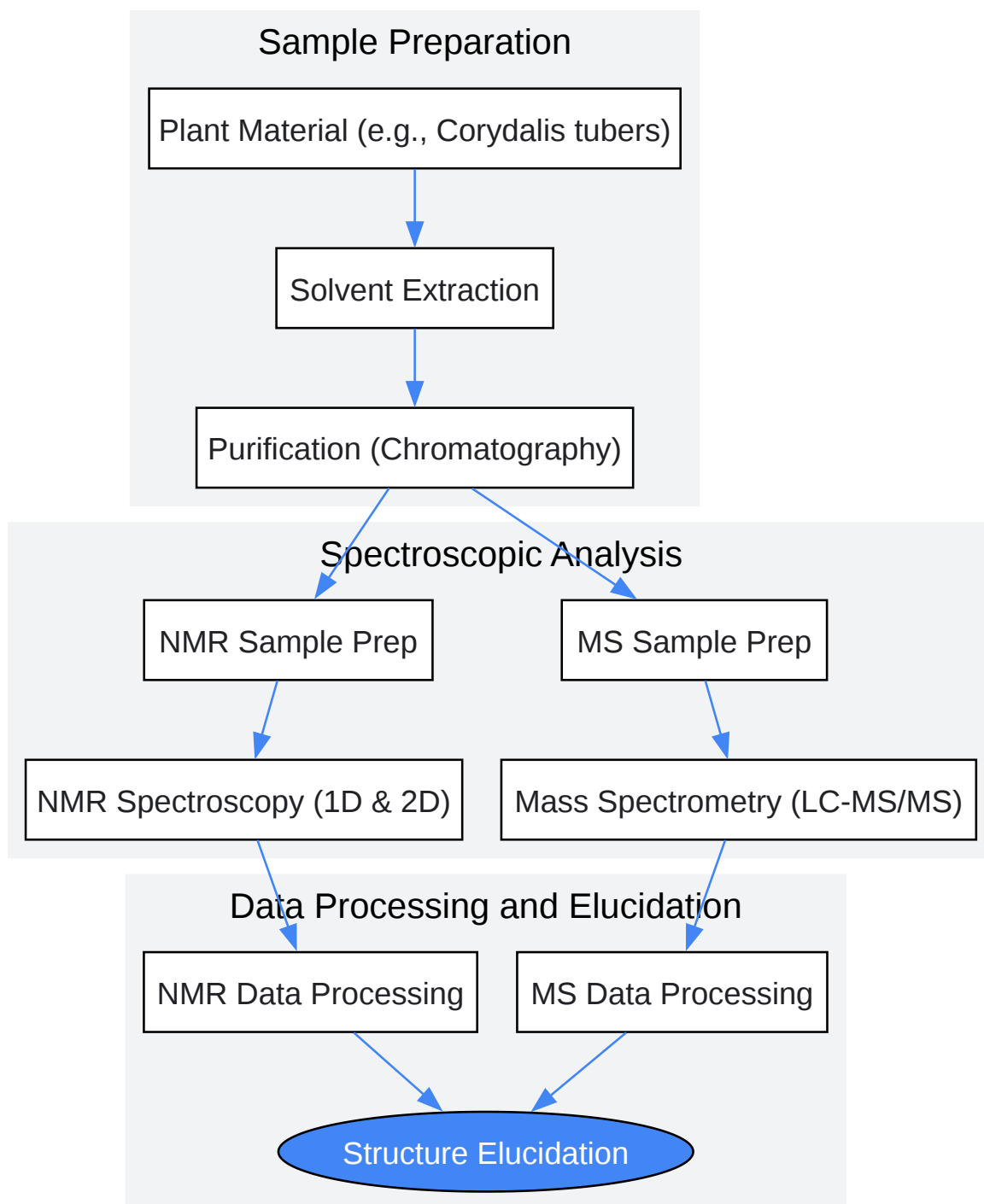
Mass Spectrometry Protocol (LC-MS/MS)

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[8]
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[13]
 - Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids like corydaline.[8]
 - Analysis: For structural confirmation and identification, tandem mass spectrometry (MS/MS) is performed. A precursor ion (e.g., the $[M+H]^+$ ion of corydaline) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer.[4]
 - Detection: High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used to obtain accurate mass measurements, which aid in determining the elemental composition.[14]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **(-)-Corydaline**.

Workflow for Spectroscopic Analysis of (-)-Corydaline

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **(-)-Corydaline**.

This guide provides foundational spectroscopic information and standardized protocols essential for the research and development of **(-)-Corydaline**. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable, and comparable data across different laboratories.

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